

# **Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Patulin-**<sup>13</sup>C<sub>7</sub>

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which commonly contaminates apples and apple-derived products. Due to its potential health risks, including immunotoxic and genotoxic effects, regulatory bodies worldwide have set maximum permissible levels for patulin in food products.[1][2] The U.S. Food and Drug Administration (FDA) and the European Union have established an action level of 50  $\mu$ g/kg (or 50 ppb) for patulin in apple juice and other fruit juices.[3][4][5]

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of trace-level contaminants. This method utilizes a stable isotope-labeled internal standard, in this case, Patulin-<sup>13</sup>C<sub>7</sub>, which is chemically identical to the analyte of interest (patulin) but has a different mass.[6] The use of Patulin-<sup>13</sup>C<sub>7</sub> as an internal standard compensates for variations during sample preparation, cleanup, and ionization, leading to highly reliable and reproducible results.[7] This application note provides a detailed protocol for the determination of patulin in food matrices using IDMS with Patulin-<sup>13</sup>C<sub>7</sub> and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

# **Principle of Isotope Dilution Mass Spectrometry**

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (Patulin-<sup>13</sup>C<sub>7</sub>) to the sample at the beginning of the analytical process. This "spiked"



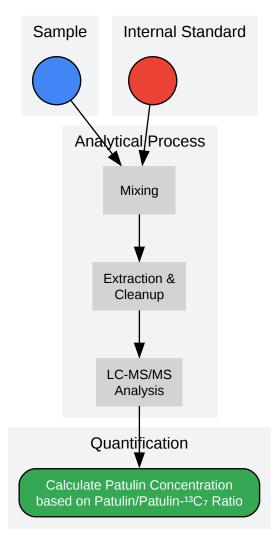
## Methodological & Application

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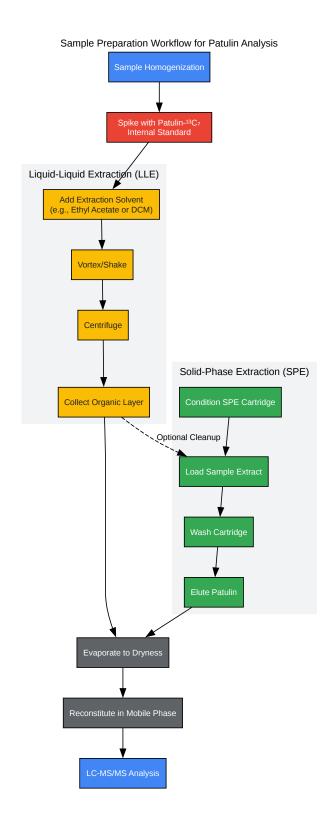
sample is then subjected to extraction and cleanup procedures. Because the labeled standard and the native analyte behave identically during these steps, any loss of the analyte will be accompanied by a proportional loss of the labeled standard. The ratio of the native analyte to the labeled standard is measured by mass spectrometry. Since the initial amount of the labeled standard is known, the concentration of the native analyte in the original sample can be accurately calculated.



#### Principle of Isotope Dilution Mass Spectrometry (IDMS)







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